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Abstract
Albomycin is a naturally occurring sideromycin antibiotic with potent activity against a range of

Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is characterized by a unique

"Trojan horse" design, consisting of a ferrichrome-type siderophore that facilitates active

transport into bacterial cells, linked to a thionucleoside antibiotic warhead that inhibits seryl-

tRNA synthetase (SerRS), a crucial enzyme in protein synthesis.[3][4][5] This comprehensive

technical guide details the structure, chemical properties, and mechanism of action of

albomycin, providing researchers and drug development professionals with a thorough

understanding of this promising antimicrobial agent. The guide includes detailed experimental

protocols for its isolation, structural elucidation, and biological evaluation, along with a

summary of its key chemical and physical properties and antimicrobial activity.

Structure and Chemical Properties
Albomycin is a peptidyl nucleoside antibiotic belonging to the sideromycin class.[1][6] Its

structure is comprised of two main components: a ferrichrome-type siderophore and a

thionucleoside moiety.[3][4] The siderophore component, which is responsible for iron chelation

and transport into bacterial cells, consists of three molecules of δ-N-hydroxy-δ-N-acetyl-L-
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ornithine linked by peptide bonds to a serine residue.[1] This siderophore structure is

analogous to ferrichrome, a fungal iron chelator.[4]

The C-terminus of the serine in the siderophore is connected to the antibiotic "warhead," a 4'-

thio (N4-carbamoyl-3-methyl) cytidine moiety, via another serine residue.[1] The sulfur atom

within the thioribosyl pyrimidine group is indispensable for the antibiotic's biological activity; its

replacement with oxygen results in a complete loss of antibacterial function.[3]

Several natural congeners of albomycin have been identified, with the most abundant being

albomycin δ₁, δ₂, and ε.[3][7] These congeners differ in the substituent at the C4 position of

the pyrimidine nucleobase.[8] Albomycin δ₂ is generally the most potent of these natural

variants.[7]

Chemical and Physical Properties
A summary of the key chemical and physical properties of Albomycin δ₂ is presented in Table

1.

Property Value Reference

Molecular Formula C₃₇H₆₀N₁₂O₁₈S [9]

Molecular Weight (Iron-free) 992.38 g/mol [9]

Molecular Weight (Iron

complex)
1045 Da [1]

CAS Number 34755-52-7 [9]

Appearance Not specified in search results

Melting Point Not specified in search results

Solubility
The iron complex is highly

soluble in water.
[7]

Stability
Albomycin δ₂ is more stable

than albomycin ε in D₂O.
[10]

Table 1: Chemical and Physical Properties of Albomycin δ₂
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Mechanism of Action
Albomycin exerts its antibacterial effect through a "Trojan horse" mechanism, exploiting

bacterial iron uptake systems to gain entry into the cell.[4][5] Once inside, it is cleaved by

peptidases to release its active warhead, which inhibits a vital cellular process.[4]

Cellular Uptake
The siderophore portion of albomycin mimics natural iron-siderophore complexes, allowing it

to be recognized and actively transported across the bacterial outer membrane.[11] In Gram-

negative bacteria such as Escherichia coli, this transport is mediated by the ferric hydroxamate

uptake protein A (FhuA), a TonB-dependent outer membrane transporter.[10][12]

Intracellular Activation and Target Inhibition
Following transport into the cytoplasm, intracellular peptidases hydrolyze the amide bond

linking the siderophore to the thionucleoside warhead, releasing the active inhibitor, SB-

217452.[4] SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), a

crucial enzyme responsible for attaching serine to its cognate tRNA during protein synthesis.

[13] By inhibiting SerRS, albomycin effectively shuts down protein production, leading to

bacterial cell death.[3]

The following diagram illustrates the "Trojan Horse" mechanism of action of Albomycin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b224201?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032320/
https://pubmed.ncbi.nlm.nih.gov/35453190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032320/
https://www.benchchem.com/product/b224201?utm_src=pdf-body
https://kops.uni-konstanz.de/server/api/core/bitstreams/bf08de23-5d0d-4cca-ac87-3caee64a81a0/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123416/
https://pubs.rsc.org/en/content/articlehtml/2022/cb/d2cb00019a
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3448783/
https://www.benchchem.com/product/b224201?utm_src=pdf-body
https://www.researchgate.net/figure/Total-synthesis-of-albomycins-d1-d2-and-e-Reagents-and-conditions-a-HATU-15-equiv_fig5_327425062
https://www.benchchem.com/product/b224201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b224201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Outer Membrane

Periplasm

Inner Membrane

Cytoplasm

Albomycin-Fe³⁺

FhuA Transporter

1. Recognition and Binding

Albomycin-Fe³⁺

2. Transport

Inner Membrane
Transport

3. Transport

Albomycin-Fe³⁺

Peptidase

4. Cleavage

Siderophore SB-217452
(Active Warhead)

Seryl-tRNA Synthetase
(SerRS)

5. Inhibition

Protein Synthesis

Blocks

Catalyzes

Click to download full resolution via product page

Caption: "Trojan Horse" mechanism of Albomycin action.

Antimicrobial Activity
Albomycin exhibits potent antimicrobial activity against a broad spectrum of bacteria, including

clinically relevant pathogens. Its efficacy is particularly notable against strains that have

developed resistance to other classes of antibiotics.
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Minimum Inhibitory Concentrations (MICs)
The MIC values for albomycin and its congeners against various bacterial strains are

summarized in Table 2.
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Organi
sm

Strain

Albom
ycin δ₁
(µg/mL
)

Albom
ycin δ₂
(µg/mL
)

Albom
ycin ε
(µg/mL
)

Ciprofl
oxacin
(µg/mL
)

Penicil
lin G
(µg/mL
)

Vanco
mycin
(µg/mL
)

Refere
nce

Strepto

coccus

pneumo

niae

ATCC

49619
- - - - - - [10]

Strepto

coccus

pneumo

niae

Clinical

Isolates

(27

strains)

-

MIC

range:

<0.008

- 0.25

-

MIC

range:

0.5 -

>32

MIC

range:

<0.016

- >32

MIC

range:

0.25 - 1

[2]

Staphyl

ococcu

s

aureus

USA

300

NRS38

4

(MRSA)

- 0.125 - 2 - - [10]

Staphyl

ococcu

s

aureus

Clinical

Isolates

(includi

ng

MRSA)

-

MIC

range:

0.06 -

>32

-

MIC

range:

0.25 -

>32

-

MIC

range:

0.5 - 2

[2]

Bacillus

subtilis

ATCC

6633
- 0.5 - <0.125 - - [10]

Escheri

chia coli

BJ

5183
4 0.5 >64 0.016 - - [10]

Escheri

chia coli
- 0.005 - - - - [4]

Neisseri

a

gonorrh

oeae

ATCC

49226
0.0039 >64 >64 0.0078 - - [10]
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Salmon

ella

typhi

>64 >64 >64 <0.002 - - [10]

Table 2: Minimum Inhibitory Concentrations (MICs) of Albomycins and Comparator Antibiotics

Biosynthesis
The biosynthesis of albomycin is a complex process involving a dedicated gene cluster (abm)

found in Streptomyces species.[6][13] The pathway can be broadly divided into the synthesis of

the siderophore moiety and the thionucleoside core, followed by their conjugation.

The ferrichrome-type siderophore is assembled by a non-ribosomal peptide synthetase (NRPS)

system.[6][12] The biosynthesis of the thionucleoside moiety involves a series of enzymatic

reactions, including the incorporation of a sulfur atom, which is a critical step for the molecule's

bioactivity.[12]

The diagram below outlines the proposed biosynthetic pathway of Albomycin.
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Caption: Proposed biosynthetic pathway of Albomycin.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

albomycin.
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Isolation and Purification of Albomycin from
Streptomyces sp.
This protocol is adapted from the method described for the isolation of wild-type and

descarbamoyl-desmethyl albomycins.[13]

Materials:

Streptomyces sp. culture producing albomycin

Tryptic Soy Broth (TSB) for seed culture

Albomycin production liquid medium

XAD4 or XAD7HP resin (Sigma)

Methanol

Chromatography column (20 cm x 2.6 cm)

Procedure:

Inoculate a TSB seed culture with Streptomyces spores or mycelia and grow for 20-30 hours.

Transfer a 5% inoculum to the albomycin production liquid medium in shaking flasks.

Ferment for an additional 90-100 hours.

Centrifuge the culture to obtain the cell-free broth.

Pass one liter of the cell-free broth through a chromatography column packed with XAD4 or

XAD7HP resin.

Wash the column with 200 mL of 3% methanol.

Elute the albomycin-containing fraction with 300 mL of 50% methanol.
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Further purification can be achieved using reversed-phase and size-exclusion

chromatography, followed by preparative high-performance liquid chromatography (HPLC).

[1]

Total Synthesis of Albomycin δ₂
The following is a generalized procedure based on the reported total synthesis of albomycins.

[3][10] For detailed experimental procedures and characterization data, refer to the original

publication.

Key Steps:

Synthesis of the Thionucleoside Core: The synthesis involves multiple steps, including the

formation of the thiofuranose ring and the introduction of the modified pyrimidine base.

Synthesis of the Siderophore Moiety: The protected tripeptide siderophore is synthesized

through standard peptide coupling reactions.

Coupling of the Thionucleoside and Siderophore: The thionucleoside and siderophore

fragments are coupled to form the protected albomycin.

Deprotection: A series of deprotection steps are carried out to yield the final albomycin
product.

Example Reaction Conditions for Final Coupling and Deprotection:

Coupling: The thionucleoside and tetrapeptide fragments are condensed using a coupling

agent such as HATU in the presence of a base like DIPEA in DMF at -15 °C.[3]

Deprotection: The protecting groups are removed in a stepwise manner. For example, a

PMB group can be removed oxidatively with CAN, followed by acid-catalyzed removal of

other protecting groups, and finally, base-catalyzed hydrolysis of esters. The final product is

often purified by size-exclusion chromatography (e.g., Sephadex G-15).[3][10]

Structure Elucidation by NMR Spectroscopy
The structure of albomycin and its synthetic intermediates is typically confirmed using a

combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance
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(NMR) spectroscopy techniques.[14][15][16]

General NMR Experimental Workflow:

Sample Preparation: Dissolve a small amount of the purified compound in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆).

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and

carbons in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within

individual amino acid residues and the sugar moiety.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for connecting different structural

fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in the determination of stereochemistry and conformation.

Data Analysis: Integrate and analyze the spectral data to assemble the complete structure of

the molecule.

X-ray Crystallography of Albomycin in Complex with
FhuA
This protocol provides a general outline for the crystallization and structure determination of the

FhuA-albomycin complex, based on published methods.[11][17][18]

Procedure:

Protein Expression and Purification: Express and purify the FhuA protein.
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Complex Formation: Co-crystallize FhuA with albomycin.

Crystallization: Use the hanging drop vapor diffusion technique. Mix the FhuA-albomycin
complex solution with a reservoir solution containing a precipitant (e.g., PEG).

X-ray Diffraction Data Collection: Mount the crystals in cryoloops, flash-freeze in liquid

nitrogen, and collect diffraction data using a synchrotron radiation source.

Structure Determination and Refinement: Process the diffraction data and solve the crystal

structure using molecular replacement with a known FhuA structure as a model. Refine the

model against the experimental data.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay
This assay is used to determine the inhibitory activity of albomycin's active warhead (SB-

217452) against SerRS. The protocol is based on the ATP-³²PPi exchange assay and

aminoacylation assay.[2][19]

ATP-³²PPi Exchange Assay:

Prepare a reaction mixture containing the SerRS enzyme, serine, ATP, and ³²P-labeled

pyrophosphate (³²PPi) in a suitable buffer.

Initiate the reaction by adding the enzyme.

Incubate the reaction at a specific temperature for a defined time.

Stop the reaction and measure the amount of [³²P]ATP formed, which is proportional to the

enzyme activity.

Perform the assay in the presence of varying concentrations of the inhibitor (SB-217452) to

determine the IC₅₀ value.

Aminoacylation Assay:

Prepare a reaction mixture containing the SerRS enzyme, [³H]-serine, ATP, and tRNA in a

suitable buffer.
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Initiate the reaction by adding the enzyme.

Incubate the reaction and then precipitate the tRNA.

Measure the amount of radiolabeled serine attached to the tRNA, which reflects the

enzyme's activity.

Determine the IC₅₀ of the inhibitor by performing the assay with different concentrations of

SB-217452.[20] The IC₅₀ of SB-217452 against S. aureus SerRS is approximately 8 nM.[19]

[21]

Conclusion
Albomycin remains a highly promising lead compound for the development of new antibiotics,

particularly in an era of increasing antimicrobial resistance. Its unique "Trojan horse"

mechanism of action allows it to bypass common resistance mechanisms and effectively target

a crucial intracellular enzyme. The detailed structural, chemical, and biological information,

along with the experimental protocols provided in this guide, offer a valuable resource for

researchers and drug developers working to harness the therapeutic potential of albomycin
and its analogs. Further research into the structure-activity relationships and optimization of its

pharmacokinetic properties will be crucial in translating the promise of albomycin into a

clinically effective therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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